3-Allyl-4,5-dimethoxy-benzaldehyde

Catalog No.
S675103
CAS No.
67483-49-2
M.F
C12H14O3
M. Wt
206.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Allyl-4,5-dimethoxy-benzaldehyde

CAS Number

67483-49-2

Product Name

3-Allyl-4,5-dimethoxy-benzaldehyde

IUPAC Name

3,4-dimethoxy-5-prop-2-enylbenzaldehyde

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

InChI

InChI=1S/C12H14O3/c1-4-5-10-6-9(8-13)7-11(14-2)12(10)15-3/h4,6-8H,1,5H2,2-3H3

InChI Key

FBLUJEZNJVZMKK-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)CC=C)C=O

Canonical SMILES

COC1=CC(=CC(=C1OC)CC=C)C=O

While the compound can be purchased from a few chemical suppliers, no scientific publications or patents explicitly mention its use in research. This suggests that 3-Allyl-4,5-dimethoxy-benzaldehyde might be a relatively new compound or one with limited research interest to date.

Further Exploration:

If you require information on similar compounds with established research applications, you could explore:

  • 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde: This closely related molecule has been investigated for its potential anti-inflammatory properties .
  • Compounds with similar functional groups: Researchers might be exploring 3-Allyl-4,5-dimethoxy-benzaldehyde for its potential applications based on the presence of specific functional groups, such as the allyl and methoxy groups. Searching for research on other molecules containing these groups might reveal related applications.

3-Allyl-4,5-dimethoxy-benzaldehyde is an organic compound classified as an aromatic aldehyde. Its molecular formula is C12H14O3C_{12}H_{14}O_{3} with a molecular weight of approximately 206.24 g/mol. The compound features a benzene ring substituted with an allyl group and two methoxy groups at the 4 and 5 positions, contributing to its unique structure and potential reactivity. The presence of the allyl group introduces unsaturation, while the methoxy groups are electron-donating, which may enhance the reactivity of the aldehyde functional group .

Typical of aldehydes. These include:

  • Nucleophilic Addition: The carbonyl carbon can be attacked by nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can undergo condensation with amines to form imines or with alcohols to yield acetals.
  • Allylic Reactions: The allyl group allows for further reactions such as allylic substitution or oxidation, potentially leading to more complex molecules .

Synthesis of 3-Allyl-4,5-dimethoxy-benzaldehyde can be achieved through several methods:

  • Barbier Reaction: This method involves the allylation of 4,5-dimethoxybenzaldehyde using allyl bromide in the presence of a tin catalyst under aqueous conditions. The reaction typically yields high conversions and selectivity .
  • Direct Alkylation: Another approach involves the direct alkylation of 4,5-dimethoxybenzaldehyde using appropriate alkylating agents under basic conditions.
  • Cross-Coupling Reactions: Utilizing transition metal catalysts for cross-coupling reactions can also be a viable route for synthesizing this compound from simpler precursors .

Similar Compounds: Comparison

Several compounds share structural similarities with 3-Allyl-4,5-dimethoxy-benzaldehyde. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-MethoxybenzaldehydeOne methoxy groupSimpler structure; less steric hindrance
4-MethoxybenzaldehydeOne methoxy groupSimilar reactivity; different position of substitution
3-Allyl-2-methoxybenzaldehydeOne methoxy group; different substitution patternPotentially different reactivity due to position
4-Bromo-3,5-dimethoxybenzaldehydeTwo methoxy groups; one bromo substituentHalogen substitution may affect reactivity

Each compound's unique substitution pattern influences its chemical behavior and biological activity, making them distinct despite their similarities to 3-Allyl-4,5-dimethoxy-benzaldehyde .

XLogP3

2.4

Wikipedia

3-Allyl-4,5-dimethoxy-benzaldehyde

Dates

Last modified: 08-15-2023

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